molecular formula C8H12O4 B2934255 (1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid CAS No. 2983-87-1

(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid

Cat. No.: B2934255
CAS No.: 2983-87-1
M. Wt: 172.18
InChI Key: WPMICURRLLIGEI-NTSWFWBYSA-N
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Description

(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative with two carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclobutene, which undergoes a series of reactions to introduce the ethoxycarbonyl and carboxylic acid groups.

    Reaction Conditions: The key steps include

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Derivatives with various functional groups replacing the ethoxycarbonyl group.

Scientific Research Applications

(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of chiral drugs and as a precursor for bioactive molecules.

    Material Science: It is explored for its potential in creating novel polymers and materials with unique properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    Cyclobutane-1,2-dicarboxylic acid: Lacks the ethoxycarbonyl group, leading to different reactivity and applications.

    Ethyl cyclobutane-1-carboxylate: Contains only one carboxylic acid group, resulting in different chemical behavior.

Uniqueness

(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid is unique due to its chiral nature and the presence of both ethoxycarbonyl and carboxylic acid groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1S,2R)-2-ethoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMICURRLLIGEI-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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